molecular formula C20H19ClFNO4 B13388675 N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide

N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide

Cat. No.: B13388675
M. Wt: 391.8 g/mol
InChI Key: XLIIRNOPGJTBJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3S,4S)-6-Acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide is a chiral benzamide derivative featuring a dihydrochromen scaffold fused with a substituted benzamide moiety.

Properties

IUPAC Name

N-(6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-chloro-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFNO4/c1-10(24)11-5-7-16-13(8-11)17(18(25)20(2,3)27-16)23-19(26)12-4-6-15(22)14(21)9-12/h4-9,17-18,25H,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIIRNOPGJTBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870127
Record name N-(6-Acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-3-chloro-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tonabersat involves several steps, starting with the preparation of the benzopyran core. The synthetic route typically includes the following steps:

Industrial production methods for tonabersat are not widely documented, but they likely involve scaling up the laboratory synthesis process while ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Tonabersat undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine and fluorine gas. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of tonabersat.

Scientific Research Applications

N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide is a synthetic compound with a molecular formula of C20H19ClFNO4C_{20}H_{19}ClFNO_4 . It has a molecular weight of approximately 391.8 g/mol . The compound features a chromene moiety, a benzamide group, and halogen substituents. It also possesses stereocenters at the chromene ring, which contributes to its biological properties.

Potential Therapeutic Applications

This compound has demonstrated promising biological activities, particularly in neuroprotection and anti-inflammatory effects, suggesting potential therapeutic applications in related conditions.

Interaction with Biological Targets

Studies have been conducted to understand how this compound interacts with various biological targets. These interaction studies are crucial for elucidating the compound's mechanism of action and potential effects on biological pathways.

Applications in Medicinal Chemistry

The compound and its derivatives can be used to explore structure-activity relationships, which is crucial in drug discovery and development. By introducing various substituents on the chromene and benzamide portions, researchers can create diverse derivatives with altered biological activities and improved pharmacological profiles.

Mechanism of Action

Tonabersat exerts its effects primarily by inhibiting connexin43 hemichannels. Connexin43 hemichannels are involved in the release of adenosine triphosphate (ATP) during ischemia and reperfusion phases, contributing to inflammation and neuronal damage. By blocking these hemichannels, tonabersat reduces ATP release and subsequent inflammatory responses . Additionally, tonabersat has been shown to inhibit cortical spreading depression, a key mechanism underlying migraines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes align it with two classes of analogs:

  • Benzamide-based agrochemicals (e.g., fluazuron, diflubenzuron) from .
  • Chlorinated heterocyclic intermediates (e.g., 3-chloro-N-phenyl-phthalimide) from .

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Use/Activity References
N-[(3S,4S)-6-Acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide Dihydrochromen-benzamide 6-Acetyl, 3-hydroxy, 3-Cl, 4-F, 2,2-dimethyl Not explicitly stated N/A
Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide 4-Cl, 3-pyridinyl-O, 2,6-F Acaricide (insect growth regulator)
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide 4-Cl, 2,6-F Insecticide (chitin synthesis inhibitor)
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Cl, N-phenyl Polyimide monomer precursor

Key Observations:

Benzamide Agrochemicals :

  • The target compound shares the benzamide backbone with fluazuron and diflubenzuron, both of which are urea derivatives acting as insect growth regulators . The presence of chloro and fluoro substituents in the target compound mirrors the halogenated motifs critical for bioactivity in these pesticides. However, the dihydrochromen scaffold and stereochemistry distinguish it from simpler benzamide agrochemicals.

Chlorinated Heterocycles: 3-Chloro-N-phenyl-phthalimide () is a precursor for polyimides, highlighting the role of chloro substituents in stabilizing reactive intermediates during polymerization .

Functional Group Impact: The acetyl and hydroxy groups on the dihydrochromen ring could enhance solubility or binding affinity compared to non-polar analogs like diflubenzuron. The 2,2-dimethyl substituents may confer steric protection against metabolic degradation.

Biological Activity

N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide, also known as Tonabersat, is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of neuroprotection and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of Tonabersat is C20H19ClFNO4C_{20}H_{19}ClFNO_{4}, with a molecular weight of approximately 391.8 g/mol. The structure features a chromene moiety and a benzamide group, along with halogen substituents that contribute to its unique biological properties.

PropertyValue
Molecular FormulaC20H19ClFNO4C_{20}H_{19}ClFNO_{4}
Molecular Weight391.8 g/mol
StereocentersYes
Key Structural FeaturesChromene and benzamide groups

Tonabersat exhibits several biological activities that are primarily linked to its neuroprotective and anti-inflammatory properties:

  • Neuroprotection : The compound has been studied for its ability to protect neuronal cells from oxidative stress and excitotoxicity. It is believed to modulate cholinergic neurotransmission, which is crucial for cognitive functions. Inhibition of acetylcholinesterase (AChE) activity is one proposed mechanism through which Tonabersat may exert its effects .
  • Anti-inflammatory Effects : Research indicates that Tonabersat may inhibit inflammatory pathways by reducing the production of pro-inflammatory cytokines. This action could be beneficial in treating neurodegenerative conditions where inflammation plays a key role.

In Vitro Studies

In vitro studies have demonstrated that Tonabersat effectively inhibits AChE and butyrylcholinesterase (BuChE), enzymes involved in cholinergic signaling. The inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission and potentially improving cognitive function in models of Alzheimer's disease .

Case Studies

  • Neuroprotective Activity : A study reported that Tonabersat exhibited significant neuroprotective effects against NMDA-induced neurotoxicity in cultured neurons. The compound demonstrated an IC50 value as low as 0.28 nM, indicating potent protective properties against excitotoxic damage .
  • Inflammation Modulation : Another study highlighted the compound's ability to reduce the levels of inflammatory markers in models of neuroinflammation. This suggests a dual role in both protecting neurons and mitigating inflammatory responses.

Comparative Analysis with Similar Compounds

Tonabersat shares structural similarities with other compounds known for their neuroprotective effects. Below is a comparison table highlighting its unique features relative to similar agents:

Compound NameStructural FeaturesUnique Properties
Tonabersat Chromene structure; halogenated benzamidePotent neuroprotective and anti-inflammatory effects
Galantamine Alkaloid with AChE inhibitory actionUsed primarily for Alzheimer's treatment
Memantine Uncompetitive NMDA receptor antagonistEffective in moderate to severe Alzheimer's

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Chromene cyclizationResorcinol, acetylacetone, H₂SO₄, 80°C, 6h65-7090-95
Benzamide couplingAcyl chloride, TEA, DCM, RT, 12h85-9098

Advanced Question: How can contradictory data between in vitro enzyme inhibition and in vivo efficacy be analyzed?

Methodological Answer:
Contradictions often arise from differences in bioavailability, metabolic stability, or off-target effects. To resolve this:

  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolic pathways (e.g., CYP450 assays) to identify rapid clearance or inactive metabolites .
  • Target engagement assays : Use biophysical methods (e.g., surface plasmon resonance) to confirm direct binding to the intended target in cellular lysates .
  • Dose-response optimization : Conduct in vivo studies with staggered dosing regimens to account for species-specific metabolic differences .

Q. Example Workflow :

Validate in vitro activity using recombinant enzymes (IC₅₀ ≤ 50 nM).

Perform ADME (Absorption, Distribution, Metabolism, Excretion) studies in rodent models.

Cross-validate results with CRISPR-edited cell lines to rule off-target effects.

Basic Question: What spectroscopic and analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., acetyl group at C6) and stereochemistry via NOESY correlations between H3 and H4 protons .
  • X-ray Crystallography : Resolves absolute configuration of the (3S,4S) centers; requires high-purity crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₂₁ClFNO₄) with <2 ppm error .

Q. Table 2: Key NMR Assignments

Protonδ (ppm)MultiplicityAssignment
H34.25d (J=5.1 Hz)Chromene C3-OH
H43.78mChromene C4-N linkage
Acetyl2.42sC6-COCH₃

Advanced Question: What strategies are used to study target engagement in complex biological systems?

Methodological Answer:

  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with target proteins in live cells, followed by pull-down assays and LC-MS/MS identification .
  • Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of the target protein upon compound binding in cell lysates or intact cells .
  • Chemical proteomics : Use immobilized compound analogs to capture interacting proteins from cell extracts, identified via mass spectrometry .

Case Study :
In a 2024 study, a fluorinated analog of the compound was synthesized with a biotin tag. Streptavidin pull-downs from cancer cell lysates identified binding partners, including kinase X, validating its role in apoptosis regulation .

Basic Question: How is purity optimized during synthesis, and what impurities are commonly observed?

Methodological Answer:

  • Chromatographic purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate diastereomers or acetylated byproducts .
  • Common impurities :
    • Dehydrochromene derivative : Formed via over-oxidation during cyclization; detected via UV-Vis at λ=320 nm .
    • N-acylated byproducts : Result from incomplete benzamide coupling; mitigated by excess acyl chloride and prolonged reaction times .

Advanced Question: How can computational modeling guide the optimization of this compound's pharmacokinetic properties?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Predict binding modes to target enzymes and identify residues critical for affinity (e.g., hydrogen bonds with Tyr123) .
  • ADMET prediction : Use software like Schrödinger’s QikProp to estimate logP (target: 2-3), solubility (>50 µM), and CYP450 inhibition risks .
  • Metabolic site prediction : Identify labile positions (e.g., acetyl group) prone to hydrolysis using MetaSite; modify with electron-withdrawing groups (e.g., CF₃) to enhance stability .

Example Optimization :
Replacing the acetyl group with a trifluoromethyl ketone improved metabolic stability (t₁/₂ increased from 1.2 h to 4.5 h in human liver microsomes) .

Basic Question: What in vitro assays are recommended for preliminary bioactivity screening?

Methodological Answer:

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase activity measured via ADP-Glo™) at 10 µM compound concentration .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48 h exposure .
  • Solubility screening : Use nephelometry in PBS (pH 7.4) and simulated gastric fluid to identify formulation challenges .

Advanced Question: How can researchers address low aqueous solubility in preclinical studies?

Methodological Answer:

  • Prodrug design : Introduce phosphate esters or PEGylated groups to enhance hydrophilicity .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (100-200 nm size) for sustained release; characterize via dynamic light scattering (DLS) .
  • Co-solvent systems : Use Cremophor EL or cyclodextrin complexes for in vivo administration; validate stability via HPLC .

Q. Table 3: Solubility Enhancement Strategies

MethodSolubility (µg/mL)Bioavailability (%)
Native compound5.212
Cyclodextrin complex45.838
PLGA nanoparticles22.3 (sustained)65

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.